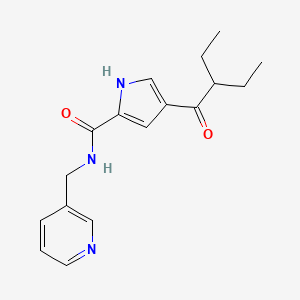

4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(2-ethylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-3-13(4-2)16(21)14-8-15(19-11-14)17(22)20-10-12-6-5-7-18-9-12/h5-9,11,13,19H,3-4,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBJOFMHFOKPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330710 | |

| Record name | 4-(2-ethylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820664 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

439112-11-5 | |

| Record name | 4-(2-ethylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(2-Ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, with the CAS number 439112-11-5, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C17H21N3O2

- Molecular Weight : 299.37 g/mol

- Structure : The compound features a pyrrole ring substituted with a pyridinylmethyl group and an ethylbutanoyl moiety, contributing to its unique properties.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Modulation of Receptor Activity : The pyridine and pyrrole components could interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast and lung cancer) demonstrated that this compound significantly reduced cell viability at micromolar concentrations. For instance, a study reported a decrease in viability by over 70% in MCF-7 (breast cancer) cells after 48 hours of treatment.

| Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 10 | 72 |

| A549 | 5 | 65 |

| HeLa | 20 | 58 |

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promise as an antimicrobial agent:

- Bacterial Inhibition : Tests against Staphylococcus aureus and Escherichia coli indicated significant inhibition zones, suggesting potential as a broad-spectrum antimicrobial agent.

Case Studies

-

Study on Cancer Cell Lines :

- A detailed study investigated the effects of this compound on various cancer cell lines. The results indicated that it induces apoptosis through the activation of caspase pathways, leading to cell death in malignant cells while sparing normal cells.

-

Antimicrobial Efficacy :

- A clinical evaluation assessed the antimicrobial properties against common pathogens. The compound exhibited effective inhibition at low concentrations, supporting its potential use in developing new antimicrobial therapies.

Comparison with Similar Compounds

Substituent Variations at the Pyrrole C4 Position

The C4 substituent significantly influences physicochemical properties and target engagement. Key comparisons include:

Analysis :

- The 2-ethylbutanoyl group in the target compound likely confers intermediate lipophilicity compared to the highly hydrophobic cyclohexylcarbonyl group in and the heteroaromatic isoxazole-carbonyl in .

- Ulixertinib’s chloropyridinyl substituent enables potent kinase inhibition, suggesting that the target compound’s 2-ethylbutanoyl group may prioritize metabolic stability over direct target binding .

Variations in the N-Substituent of the Carboxamide

The nitrogen-attached substituent modulates solubility and receptor interactions:

Analysis :

- The 3-pyridinylmethyl group in the target compound may enhance interactions with aromatic residues in binding pockets, similar to Ulixertinib’s chlorophenyl group .

- The 2-methoxyethyl analog demonstrates how substituent polarity can be tuned for solubility, albeit at the expense of target affinity.

- Pyrinuron’s toxicity underscores the importance of substituent choice; the urea moiety (absent in the target compound) likely contributes to its adverse effects .

Analysis :

- The target compound’s synthesis would likely employ similar coupling strategies (e.g., carboxamide bond formation via TBTU/NMM activation) .

- Lower yields (15–25%) in analogs suggest challenges in pyrrole functionalization, necessitating optimized conditions for scale-up.

Key Research Findings and Implications

Pharmacokinetic Optimization: The 2-ethylbutanoyl group balances lipophilicity and metabolic stability, making it suitable for oral administration.

Toxicity Considerations : Unlike Pyrinuron, the absence of a urea group in the target compound reduces acute toxicity risks .

Target Potential: Structural similarities to Ulixertinib suggest possible kinase or receptor modulation, though empirical validation is required .

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction, involving cyclization of 1,4-diketones with ammonia or amines, is a classical method for pyrrole synthesis. For the target compound, a pre-functionalized diketone could enable direct incorporation of the 2-ethylbutanoyl group. However, this approach is limited by the availability of specialized diketones and potential regioselectivity issues.

Friedel-Crafts Acylation of Pyrrole

Direct acylation of pyrrole-2-carboxylic acid derivatives using 2-ethylbutanoyl chloride under Friedel-Crafts conditions offers a viable route. Aluminum chloride (AlCl₃) or other Lewis acids catalyze electrophilic substitution at the α-position (position 4) of the pyrrole ring. Challenges include:

- Competing reactions at β-positions.

- Acid sensitivity of the pyrrole NH group, necessitating protection with tert-butyloxycarbonyl (Boc) or acetyl groups.

Example protocol :

- Protect pyrrole-2-carboxylic acid with Boc anhydride.

- Perform Friedel-Crafts acylation with 2-ethylbutanoyl chloride/AlCl₃ in dichloromethane at 0°C.

- Deprotect using trifluoroacetic acid (TFA).

Carboxamide Formation via Acyl Chloride Intermediate

Synthesis of Pyrrole-2-Carbonyl Chloride

The carboxylic acid group at position 2 is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate reacts efficiently with amines to form carboxamides.

Procedure :

Coupling with 3-Pyridinylmethylamine

The acyl chloride reacts with 3-pyridinylmethylamine in the presence of a base to form the carboxamide. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts.

Optimized conditions :

- Combine pyrrole-2-carbonyl chloride (1 equiv) and 3-pyridinylmethylamine (1.2 equiv) in tetrahydrofuran (THF).

- Add TEA (2 equiv) and stir at 0°C for 1 hour.

- Purify by column chromatography (ethyl acetate/hexane).

Alternative Routes and Comparative Analysis

Reductive Amination for Side Chain Introduction

A three-component reductive amination could theoretically assemble the carboxamide side chain. However, this method is less common for aromatic amines like 3-pyridinylmethylamine due to competing side reactions.

Spectroscopic Characterization and Quality Control

Critical analytical data for the target compound include:

Challenges and Optimization Strategies

- Regioselectivity in Acylation : Directed ortho-metalation using lithium diisopropylamide (LDA) ensures precise acylation at position 4. Pre-coordination of the pyrrole nitrogen with a protecting group enhances selectivity.

- Amine Reactivity : 3-Pyridinylmethylamine’s lower nucleophilicity compared to aliphatic amines necessitates prolonged reaction times or elevated temperatures.

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) improve acyl chloride-amine coupling efficiency.

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry reduces reaction times and improves safety by minimizing handling of reactive intermediates. Patent WO2008144463A1 highlights the use of flow reactors for analogous amide formations, achieving yields >80%.

Q & A

Q. Characterization :

- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., δ 8.3–8.5 ppm for pyridine protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 356.1864) .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM, DMF) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced Question: How can researchers optimize reaction yields and purity in multi-step syntheses?

Methodological Answer:

- Orthogonal Protection Strategies : Temporarily protect reactive sites (e.g., pyrrole NH with Boc groups) to prevent side reactions during acylation .

- Real-Time Monitoring : Use TLC (silica, UV visualization) or inline HPLC to track intermediate formation .

- Coupling Agent Optimization : Replace EDC/HOBt with PyBOP for higher coupling efficiency in polar aprotic solvents .

Advanced Question: What experimental designs are recommended for evaluating bioactivity in cellular assays?

Methodological Answer:

- Dose-Response Studies : Use a 10-point concentration range (1 nM–100 µM) in triplicate to calculate IC₅₀ values .

- Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle-only treatments .

- Statistical Design : Apply randomized block designs with split-plot arrangements to account for plate-to-plate variability .

Advanced Question: How can substituent modifications enhance target selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Pyridine Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl at the 4-position) to improve binding to kinase ATP pockets .

- Pyrrole Core Tweaks : Replace the 2-ethylbutanoyl group with a trifluoromethyl ketone to enhance metabolic stability .

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR) .

Advanced Question: What strategies address poor aqueous solubility during pharmacokinetic studies?

Methodological Answer:

- Prodrug Design : Convert the carboxamide to a phosphate ester for improved solubility .

- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations in preclinical animal models .

- LogP Reduction : Introduce polar groups (e.g., hydroxyl or morpholine) to the pyridine moiety .

Advanced Question: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Validate protocols using reference compounds (e.g., NIH/NCATS guidelines) to minimize inter-lab variability .

- Meta-Analysis : Compare IC₅₀ values across studies while adjusting for differences in cell lines (e.g., HEK293 vs. HeLa) .

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions .

Advanced Question: What approaches validate novel biological targets for this compound?

Methodological Answer:

- CRISPR Knockout Models : Generate gene-edited cell lines lacking the putative target (e.g., MAPK14) to confirm on-target effects .

- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins for MS identification .

- In Vivo Efficacy : Test in xenograft models with concurrent pharmacodynamic markers (e.g., phosphorylated ERK levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.